molecular formula C29H31N3O4 B3331935 1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate CAS No. 864760-28-1

1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B3331935
CAS No.: 864760-28-1
M. Wt: 485.6 g/mol
InChI Key: BAECYRSHVNKUIN-UHFFFAOYSA-N
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Description

1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is known for its intricate structure, which includes a piperidine ring, a biphenyl group, and a formyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves multiple steps, starting from the preparation of intermediates. One common method involves the reaction of piperidine with a biphenyl carbamate derivative under controlled conditions. The formyl group is introduced through a formylation reaction, typically using formic acid or a formylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets. In the context of its medicinal applications, it acts as a muscarinic receptor antagonist, particularly targeting the M3 receptor subtype. This interaction inhibits the action of acetylcholine, leading to bronchodilation and relief from bronchospasm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate is unique due to its specific structural features, such as the presence of both a formyl group and a biphenyl carbamate moiety. These features contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

[1-[2-[(4-formylbenzoyl)-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-31(28(34)24-13-11-22(21-33)12-14-24)19-20-32-17-15-25(16-18-32)36-29(35)30-27-10-6-5-9-26(27)23-7-3-2-4-8-23/h2-14,21,25H,15-20H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAECYRSHVNKUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
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1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
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1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
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1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Reactant of Route 5
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1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
Reactant of Route 6
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1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

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